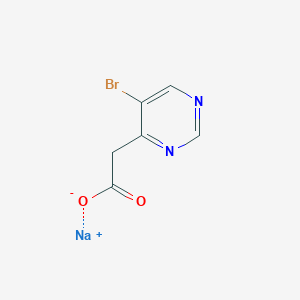

Sodium 2-(5-bromopyrimidin-4-yl)acetate

CAS No.: 1803611-95-1

Cat. No.: VC2730095

Molecular Formula: C6H4BrN2NaO2

Molecular Weight: 239 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803611-95-1 |

|---|---|

| Molecular Formula | C6H4BrN2NaO2 |

| Molecular Weight | 239 g/mol |

| IUPAC Name | sodium;2-(5-bromopyrimidin-4-yl)acetate |

| Standard InChI | InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | OMBZVUFCLOBSBV-UHFFFAOYSA-M |

| SMILES | C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] |

| Canonical SMILES | C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] |

Introduction

Chemical Identity and Basic Properties

Sodium 2-(5-bromopyrimidin-4-yl)acetate is characterized by its unique molecular structure featuring a brominated pyrimidine ring connected to an acetate group with sodium as the counterion. It is formally recognized as the sodium salt of 2-(5-bromopyrimidin-4-yl)acetic acid.

Identification Data

The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:

| Parameter | Value |

|---|---|

| Chemical Name | Sodium 2-(5-bromopyrimidin-4-yl)acetate |

| Synonyms | 4-Pyrimidineacetic acid, 5-bromo-, sodium salt (1:1) |

| CAS Number | 1803611-95-1 |

| Molecular Formula | C₆H₄BrN₂NaO₂ |

| Molecular Weight | 239.00 g/mol |

| European Community (EC) Number | 847-338-2 |

| PubChem CID | 86346245 |

This compound is distinct from the structurally similar sodium 2-(5-bromopyrimidin-2-yl)acetate (CAS: 2055841-00-2), which has the acetate group positioned at the 2-position rather than the 4-position of the pyrimidine ring .

Structural Features and Chemical Relationships

The molecular structure of sodium 2-(5-bromopyrimidin-4-yl)acetate consists of a pyrimidine ring with a bromine atom at the 5-position and an acetate group (as sodium salt) attached to the 4-position.

Structural Representation

The structure can be digitally represented in various formats:

| Representation | Code |

|---|---|

| SMILES | C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] |

| InChI | InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |

| InChIKey | OMBZVUFCLOBSBV-UHFFFAOYSA-M |

Parent Compound

The parent acid of this sodium salt is 2-(5-bromopyrimidin-4-yl)acetic acid (C₆H₅BrN₂O₂), which possesses a free carboxylic acid group instead of the carboxylate salt .

Physical and Chemical Properties

The physical and chemical properties of sodium 2-(5-bromopyrimidin-4-yl)acetate contribute to its behavior in chemical reactions and biological systems.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Exact Mass | 237.93538 Da |

| Monoisotopic Mass | 237.93538 Da |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Collision Cross Section Data

The predicted collision cross section data for the parent acid, which may be indicative for the sodium salt, includes various adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 216.96073 | 135.7 |

| [M+Na]+ | 238.94267 | 138.8 |

| [M+NH4]+ | 233.98727 | 139.2 |

| [M+K]+ | 254.91661 | 140.1 |

| [M-H]- | 214.94617 | 134.2 |

| [M+Na-2H]- | 236.92812 | 138.8 |

| [M]+ | 215.95290 | 134.3 |

| [M]- | 215.95400 | 134.3 |

Applications and Research Significance

Pharmaceutical Applications

Sodium 2-(5-bromopyrimidin-4-yl)acetate represents a valuable scaffold for pharmaceutical research. Related bromopyrimidine compounds have shown significant biological activities:

-

Similar compounds have been explored for their affinity to endothelin receptors, demonstrating improved pharmacokinetic properties and in vivo efficacy .

-

The compound's structure makes it a potential building block for developing therapeutic agents targeting various biological pathways.

Chemical Building Block

The compound is described as a "versatile small molecule scaffold" , indicating its utility in chemical synthesis:

-

The bromine substituent allows for further functionalization through various cross-coupling reactions.

-

The acetate group provides a handle for additional chemical transformations.

-

The pyrimidine core represents a privileged structure in medicinal chemistry, found in numerous bioactive compounds.

Related Compounds and Derivatives

Salt Variations

Different salt forms of 2-(5-bromopyrimidin-4-yl)acetic acid exhibit varying properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Sodium 2-(5-bromopyrimidin-4-yl)acetate | C₆H₄BrN₂NaO₂ | 239.00 |

| Lithium 2-(5-bromopyrimidin-4-yl)acetate | C₆H₄BrLiN₂O₂ | 223.00 |

| 2-(5-Bromopyrimidin-4-yl)acetic acid (parent) | C₆H₅BrN₂O₂ | 217.02 |

Structural Analogs

Several compounds share structural similarities with sodium 2-(5-bromopyrimidin-4-yl)acetate:

These related compounds provide context for understanding the chemical space occupied by sodium 2-(5-bromopyrimidin-4-yl)acetate and suggest potential structural modifications for developing compounds with enhanced properties.

The relatively high price suggests specialized synthesis and purification processes, consistent with its status as a research chemical rather than a bulk commodity.

| Hazard Classification | Description |

|---|---|

| Acute Toxicity, Category 4 | Harmful if swallowed |

| Skin Irritation, Category 2 | Causes skin irritation |

| Eye Irritation, Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure, Category 3 | May cause respiratory irritation |

Appropriate handling procedures should include:

-

Use of personal protective equipment

-

Adequate ventilation

-

Avoidance of dust formation

-

Prevention of contact with skin and eyes

Research Directions and Future Perspectives

Gaps in Current Knowledge

Several aspects of sodium 2-(5-bromopyrimidin-4-yl)acetate warrant further investigation:

-

Detailed synthesis and optimization procedures

-

Comprehensive biological activity profiling

-

Crystal structure determination

-

Reaction mechanism studies for transformations involving this compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume